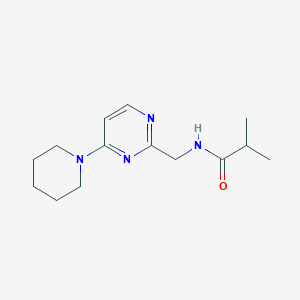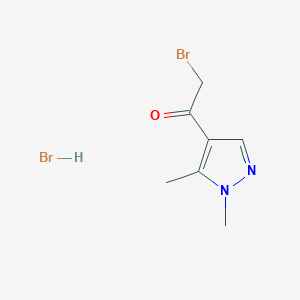
2-Bromo-1-(1,5-dimethylpyrazol-4-yl)ethanone;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1-(1,5-dimethylpyrazol-4-yl)ethanone;hydrobromide is a chemical compound that belongs to the class of organic bromides. It is characterized by the presence of a bromine atom attached to an ethanone group, which is further connected to a 1,5-dimethylpyrazol-4-yl moiety. This compound is often used in various chemical reactions and research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(1,5-dimethylpyrazol-4-yl)ethanone;hydrobromide typically involves the bromination of 1-(1,5-dimethylpyrazol-4-yl)ethanone. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at a low temperature to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously extracted. This method allows for better control over reaction conditions and higher yields.
化学反应分析
Types of Reactions
2-Bromo-1-(1,5-dimethylpyrazol-4-yl)ethanone;hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to the corresponding ethanone derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can be performed to convert the ethanone group to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), mild heating.
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether), low temperature.
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone), room temperature.
Major Products Formed
Substitution: Various substituted ethanone derivatives.
Reduction: 1-(1,5-dimethylpyrazol-4-yl)ethanone.
Oxidation: 2-Bromo-1-(1,5-dimethylpyrazol-4-yl)acetic acid.
科学研究应用
2-Bromo-1-(1,5-dimethylpyrazol-4-yl)ethanone;hydrobromide is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of various substituted pyrazoles and other heterocyclic compounds.
Biology: In the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with nucleophilic residues.
Medicine: Potential use in the development of pharmaceutical compounds with antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of agrochemicals and dyes.
作用机制
The mechanism of action of 2-Bromo-1-(1,5-dimethylpyrazol-4-yl)ethanone;hydrobromide involves the formation of covalent bonds with nucleophilic sites on target molecules. The bromine atom acts as an electrophile, facilitating the substitution reactions with nucleophiles. This property makes it useful in modifying biological molecules and studying their functions.
相似化合物的比较
Similar Compounds
- 2-Bromo-1-(4-methylpiperazin-1-yl)ethanone;hydrobromide
- 2-Bromo-1-(1-methylpyrazol-4-yl)ethanone;hydrobromide
Uniqueness
2-Bromo-1-(1,5-dimethylpyrazol-4-yl)ethanone;hydrobromide is unique due to the presence of the 1,5-dimethylpyrazol-4-yl group, which imparts specific electronic and steric properties. This makes it particularly useful in selective chemical reactions and as a building block in the synthesis of more complex molecules.
属性
IUPAC Name |
2-bromo-1-(1,5-dimethylpyrazol-4-yl)ethanone;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O.BrH/c1-5-6(7(11)3-8)4-9-10(5)2;/h4H,3H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQKAPFBIYCGJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)CBr.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Br2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[4-(Piperidine-1-carbonyloxy)phenyl] piperidine-1-carboxylate](/img/structure/B2645225.png)
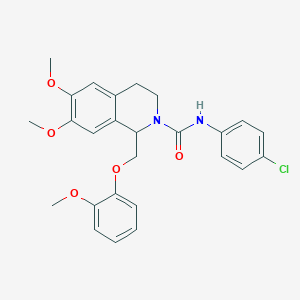
![N-[2-methyl-2-(morpholin-4-yl)butyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2645231.png)
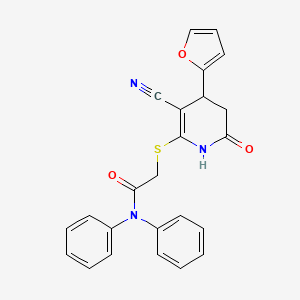
![[(Furan-2-ylmethyl)-amino]-acetic acid](/img/structure/B2645234.png)
![(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2645235.png)
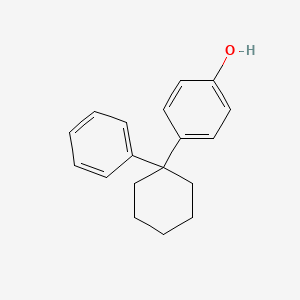
![N-cyclopentyl-4-(3-methylbutyl)-5-oxo-1-sulfanylidene-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2645238.png)
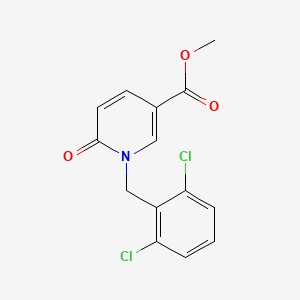
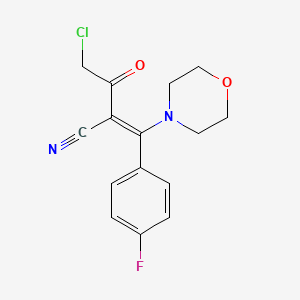
![5-(3-chlorophenyl)-3-(4-(dimethylamino)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2645241.png)
![2-((2,4-dichlorophenoxy)methyl)-1-(1-phenylethyl)-1H-benzo[d]imidazole](/img/structure/B2645244.png)
![4-[Benzyl(methyl)amino]-3-hydroxybutanoic acid](/img/structure/B2645246.png)
